
Germanium;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium-manganese compounds, particularly manganese germanide (MnGe), are intermetallic compounds formed by the combination of germanium and manganese. These compounds exhibit unique properties, including magnetic and semiconductor characteristics, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese germanide crystals can be synthesized by processing a mixture of manganese and germanium powders under high pressure (4–5 GPa) and temperatures ranging from 600 to 1000°C for 1–3 hours. These crystals are metastable and decompose into manganese germanide and germanium upon subsequent heating to 600°C at ambient pressure .
Industrial Production Methods: The industrial production of germanium-manganese compounds typically involves high-pressure synthesis techniques. The process requires precise control of temperature and pressure to ensure the formation of the desired intermetallic compound. The resulting crystals are then subjected to further processing to achieve the required purity and stability .
Chemical Reactions Analysis
Types of Reactions: Germanium-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, germanium reacts with hot concentrated sulfuric and nitric acids, while manganese reacts with halogens to form manganese (II) halides .
Common Reagents and Conditions:
Oxidation: Germanium can be oxidized using hot concentrated sulfuric or nitric acid.
Reduction: Manganese can be reduced using hydrogen gas.
Substitution: Manganese reacts with halogens like chlorine to form manganese (II) chloride.
Major Products:
Oxidation: Germanium dioxide (GeO2) and germanium monoxide (GeO).
Reduction: Manganese metal.
Substitution: Manganese (II) chloride (MnCl2)
Scientific Research Applications
Germanium-manganese compounds have a wide range of applications in scientific research:
Chemistry: Used in the study of magnetic skyrmions and other unique magnetic properties.
Biology: Germanium compounds have shown potential in biomedicine, particularly in oncology and neuroscience.
Medicine: Germanium compounds are being explored for their anti-tumor properties and their role in normalizing oxygen respiration in cells
Industry: Utilized in the production of semiconductors, infrared optics, and high-density magnetic storage devices
Mechanism of Action
The mechanism of action of germanium-manganese compounds involves their unique magnetic and electronic properties. For example, manganese germanide exhibits unusual spatial arrangements of electron spin, such as magnetic skyrmions, which can be controlled by the germanium-to-manganese ratio, temperature, and magnetic field . These properties make them suitable for applications in ultrahigh-density magnetic storage devices .
Comparison with Similar Compounds
- Manganese silicide (MnSi)
- Iron germanide (FeGe)
- Cobalt germanide (CoGe)
Comparison: Germanium-manganese compounds, such as manganese germanide, are unique due to their helical crystal structure and magnetic properties. Unlike manganese silicide, which also exhibits magnetic properties, manganese germanide’s structure can be controlled by varying the germanium-to-manganese ratio, temperature, and magnetic field . This makes it particularly valuable for applications requiring precise control of magnetic properties .
Properties
Molecular Formula |
GeMn |
|---|---|
Molecular Weight |
127.57 g/mol |
IUPAC Name |
germanium;manganese |
InChI |
InChI=1S/Ge.Mn |
InChI Key |
WWFYEXUJLWHZEX-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


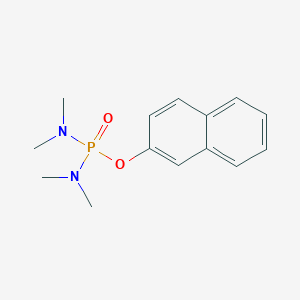
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
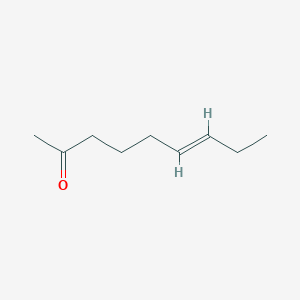
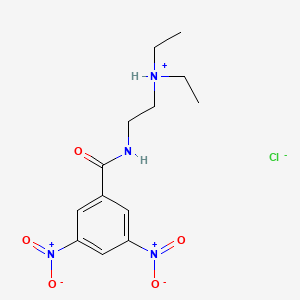
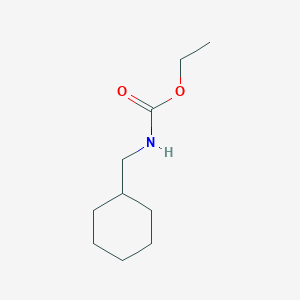

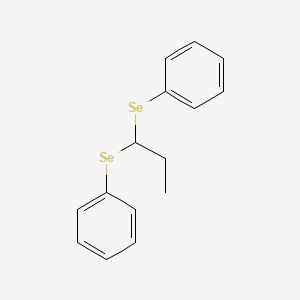
![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)


